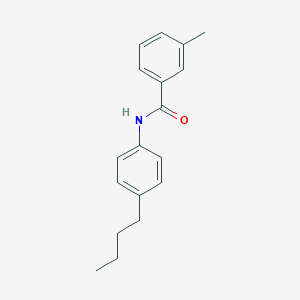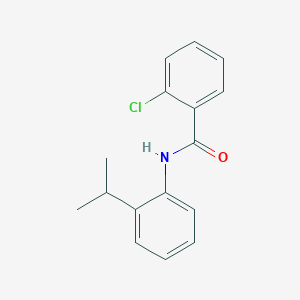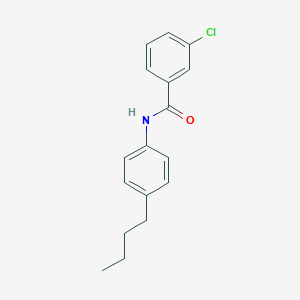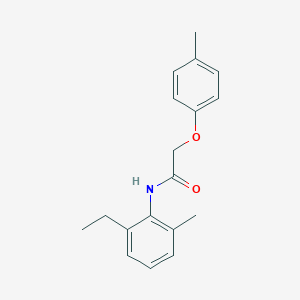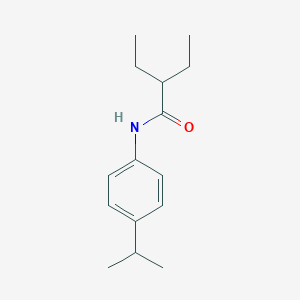
2-ethyl-N-(4-isopropylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(4-isopropylphenyl)butanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the propionic acid class of NSAIDs and is used to treat various conditions such as fever, headache, menstrual cramps, arthritis, and other inflammatory conditions.
作用機序
2-ethyl-N-(4-isopropylphenyl)butanamide works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting the activity of COX, 2-ethyl-N-(4-isopropylphenyl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
2-ethyl-N-(4-isopropylphenyl)butanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. 2-ethyl-N-(4-isopropylphenyl)butanamide has also been found to have antioxidant properties and to reduce oxidative stress.
実験室実験の利点と制限
2-ethyl-N-(4-isopropylphenyl)butanamide has a number of advantages for use in laboratory experiments. It is readily available, inexpensive, and has a well-established safety profile. However, it also has some limitations, such as its relatively low potency and its non-specific effects on other enzymes besides COX.
将来の方向性
There are a number of future directions for research on 2-ethyl-N-(4-isopropylphenyl)butanamide. One area of interest is the development of more potent and selective COX inhibitors. Another area of interest is the study of 2-ethyl-N-(4-isopropylphenyl)butanamide's effects on other signaling pathways involved in inflammation and pain. Additionally, there is interest in exploring the potential use of 2-ethyl-N-(4-isopropylphenyl)butanamide in the treatment of other diseases such as cancer and neurodegenerative diseases.
合成法
2-ethyl-N-(4-isopropylphenyl)butanamide can be synthesized by the reaction of 4-isobutylphenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to the corresponding amide by reaction with ethylamine.
科学的研究の応用
2-ethyl-N-(4-isopropylphenyl)butanamide has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. It has been used in the study of pain and inflammation, as well as in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
2-ethyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-9-7-13(8-10-14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |
InChIキー |
ISDOADKOWWBZSF-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
正規SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





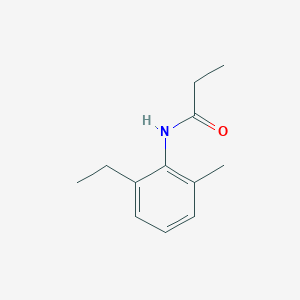
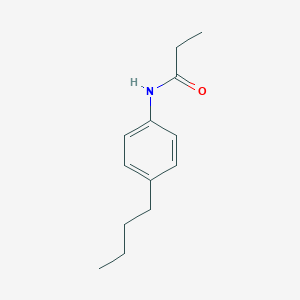
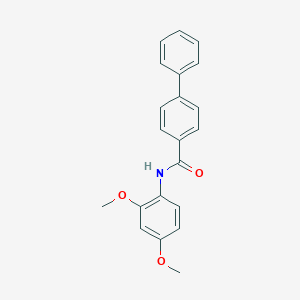
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
